molecular formula C8H9BF3KO2 B13347110 Potassium (3,5-dimethoxyphenyl)trifluoroboranuide CAS No. 929626-22-2

Potassium (3,5-dimethoxyphenyl)trifluoroboranuide

Cat. No.: B13347110
CAS No.: 929626-22-2
M. Wt: 244.06 g/mol
InChI Key: QJFSJLQCOKRTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3,5-dimethoxyphenyl)trifluoroboranuide is a chemical compound with the molecular formula C8H9BF3KO2. It is used primarily in research and development, particularly in the field of organic chemistry. This compound is known for its unique structure, which includes a trifluoroborate group attached to a 3,5-dimethoxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3,5-dimethoxyphenyl)trifluoroboranuide typically involves the reaction of 3,5-dimethoxyphenylboronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium (3,5-dimethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium (3,5-dimethoxyphenyl)trifluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium (3,5-dimethoxyphenyl)trifluoroboranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various chemical transformations, including cross-coupling reactions, where it forms a bond with another molecule. The 3,5-dimethoxyphenyl ring provides stability and enhances the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
  • Potassium (3,5-dimethoxyphenyl)methyltrifluoroboranuide
  • Potassium (3,5-dimethoxyphenyl)ethyltrifluoroboranuide

Uniqueness

Potassium (3,5-dimethoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which provides distinct reactivity and stability compared to other similar compounds. The presence of two methoxy groups at the 3 and 5 positions enhances its electron-donating properties, making it more reactive in certain chemical reactions .

Properties

CAS No.

929626-22-2

Molecular Formula

C8H9BF3KO2

Molecular Weight

244.06 g/mol

IUPAC Name

potassium;(3,5-dimethoxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C8H9BF3O2.K/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2;/h3-5H,1-2H3;/q-1;+1

InChI Key

QJFSJLQCOKRTQR-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)OC)OC)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.